

An In-depth Technical Guide to Methyl 4-iodobenzoate (CAS 619-44-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-iodobenzoate

Cat. No.: B147186

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Introduction

Methyl 4-iodobenzoate, identified by the CAS number 619-44-3, is an organic compound with the chemical formula $C_8H_7IO_2$.^{[1][2]} It is the methyl ester of 4-iodobenzoic acid and serves as a crucial intermediate in organic synthesis.^[1] Its structure, featuring an aromatic ring substituted with an iodine atom and a methyl ester group, makes it a versatile building block for constructing more complex molecules. The presence of the aryl-iodide functionality allows it to readily participate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the fields of pharmaceutical development, materials science, and chemical research.^{[1][3]} This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols.

Physicochemical Properties

Methyl 4-iodobenzoate is a white to beige crystalline solid at room temperature.^{[1][4][5]} It is sparingly soluble in water but shows moderate solubility in common organic solvents such as ethanol, ether, and chloroform.^{[2][6]} Key physical and chemical properties are summarized in the table below.

Property	Value	References
CAS Number	619-44-3	[1][2][7]
Molecular Formula	C ₈ H ₇ IO ₂	[1][2][7]
Molar Mass	262.046 g·mol ⁻¹	[1][2]
Appearance	White to beige solid/crystalline powder	[1][4][5]
Melting Point	112-118 °C	[1][4][5]
IUPAC Name	Methyl 4-iodobenzoate	[1][5][8]
Synonyms	Methyl p-iodobenzoate, 4-Iodobenzoic acid methyl ester	[1][7][8]
SMILES	<chem>COC(=O)C1=CC=C(I)C=C1</chem>	[1][5][9]
InChI Key	DYUWQWMXZHDZOR-UHFFFAOYSA-N	[1][5][9]

Spectral Data

Spectroscopic data is critical for the identification and characterization of **Methyl 4-iodobenzoate**. Various analytical techniques are used to confirm its structure.

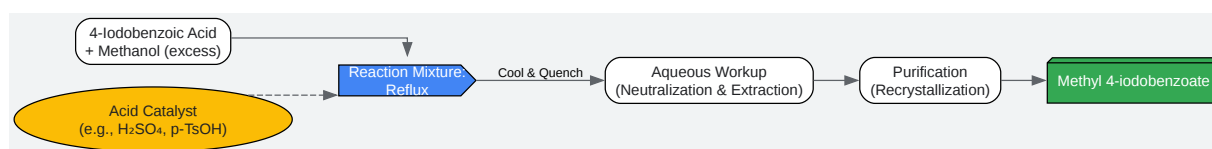
Spectral Data Type	Availability / Key Information	Source
¹ H NMR	Spectrum available	[9]
¹³ C NMR	Spectrum available	[9]
Mass Spectrometry (GC-MS)	Top peaks at m/z 231, 262, 76	[8]
Infrared (IR) Spectroscopy	FTIR and ATR-IR spectra available	[8]
Raman Spectroscopy	FT-Raman spectrum available	[8]

Synthesis and Experimental Protocols

The most common and straightforward method for preparing **Methyl 4-iodobenzoate** is through the Fischer esterification of 4-iodobenzoic acid with methanol, using a strong acid as a catalyst.^{[1][10]}

Fischer Esterification of 4-Iodobenzoic Acid

This acid-catalyzed reaction involves the nucleophilic attack of methanol on the protonated carbonyl group of 4-iodobenzoic acid.^{[11][12]} The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used as the solvent.^{[11][12][13]}



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Caption: General workflow for the synthesis of **Methyl 4-iodobenzoate** via Fischer Esterification.

Detailed Experimental Protocol: Fischer Esterification

- Reagents and Equipment:
 - 4-Iodobenzoic acid
 - Methanol (anhydrous, excess)
 - Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
 - Round-bottom flask with reflux condenser
 - Magnetic stirrer and heating mantle

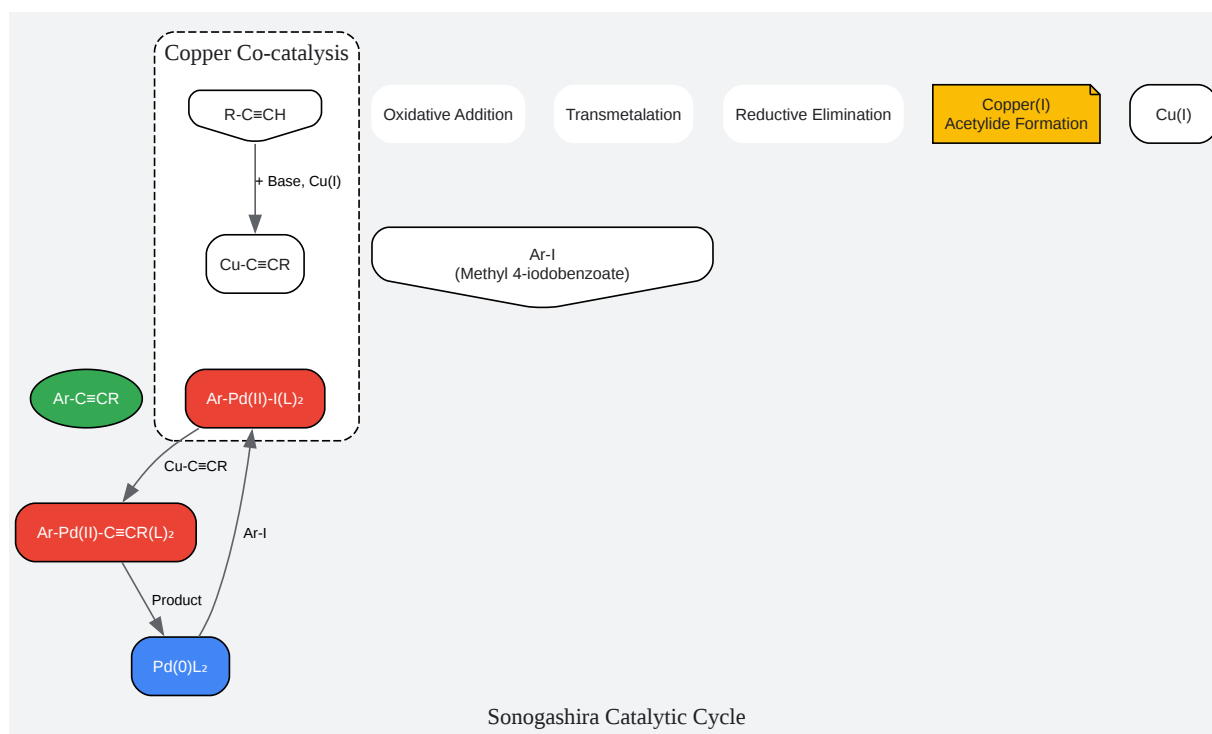
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Apparatus for recrystallization
- Procedure:
 - To a round-bottom flask, add 4-iodobenzoic acid (1.0 eq).
 - Add a large excess of methanol, which acts as both reactant and solvent (e.g., 10-20 mL per gram of carboxylic acid).
 - Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq or a few drops) to the stirring mixture.[\[14\]](#)
 - Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with continuous stirring.[\[14\]](#) Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Once the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess methanol under reduced pressure using a rotary evaporator.[\[14\]](#)
 - Dissolve the residue in a suitable organic solvent like ethyl acetate.[\[14\]](#)
 - Carefully wash the organic layer with a saturated aqueous solution of NaHCO_3 to neutralize the acid catalyst, followed by washing with brine.[\[14\]](#)
 - Dry the organic phase over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[\[14\]](#)
 - Purify the crude **Methyl 4-iodobenzoate** by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain a pure crystalline solid.

Chemical Reactivity and Key Reactions

The reactivity of **Methyl 4-iodobenzoate** is dominated by the carbon-iodine bond. Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium(0) catalyst.^[3] This makes it a valuable precursor for forming new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.^[15] **Methyl 4-iodobenzoate** readily undergoes this reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base.^{[1][3][15]}



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Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling

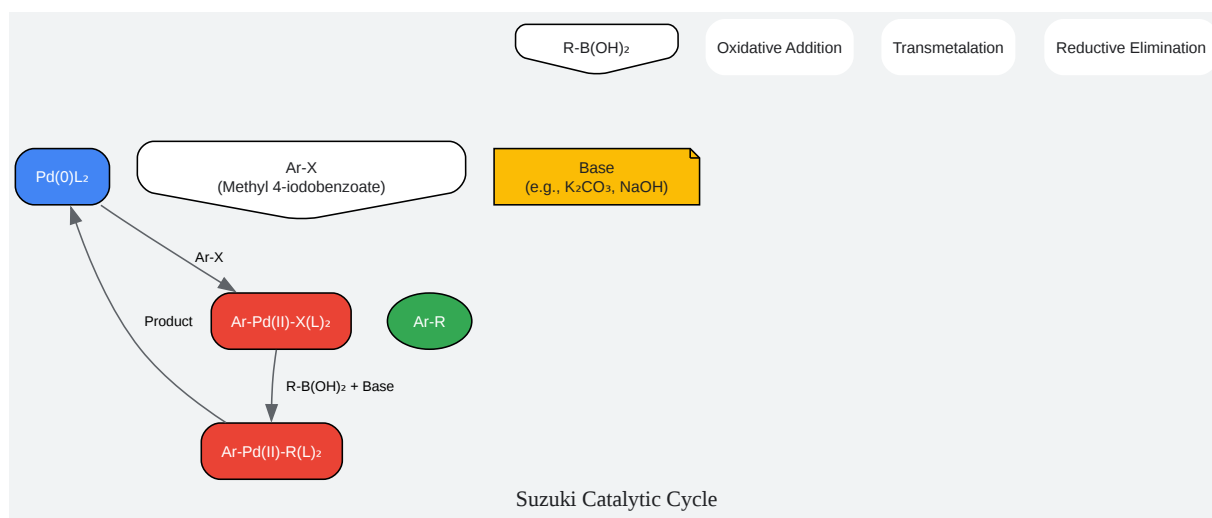
- Reagents and Equipment:
 - **Methyl 4-iodobenzoate** (1.0 eq)
 - Terminal alkyne (e.g., phenylacetylene, 1.1-1.5 eq)

- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA)), used as solvent or co-solvent
- Anhydrous, inert solvent (e.g., THF or DMF)
- Schlenk flask or similar reaction vessel for inert atmosphere conditions
- Standard workup and purification equipment
- Procedure:
 - To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, copper(I) iodide, and **Methyl 4-iodobenzoate**.
 - Add the anhydrous solvent and the amine base.
 - Add the terminal alkyne to the stirring mixture.
 - Stir the reaction at room temperature or with gentle heating until TLC analysis indicates completion.
 - Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
 - Wash the filtrate with water or a mild acid (e.g., NH_4Cl solution) to remove the amine base.
 - Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the coupled product.

Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound (like a boronic acid) and an organohalide.^{[16][17]} **Methyl 4-**

iodobenzoate serves as an excellent electrophilic partner in this reaction, which requires a palladium catalyst and a base.^{[17][18]}



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

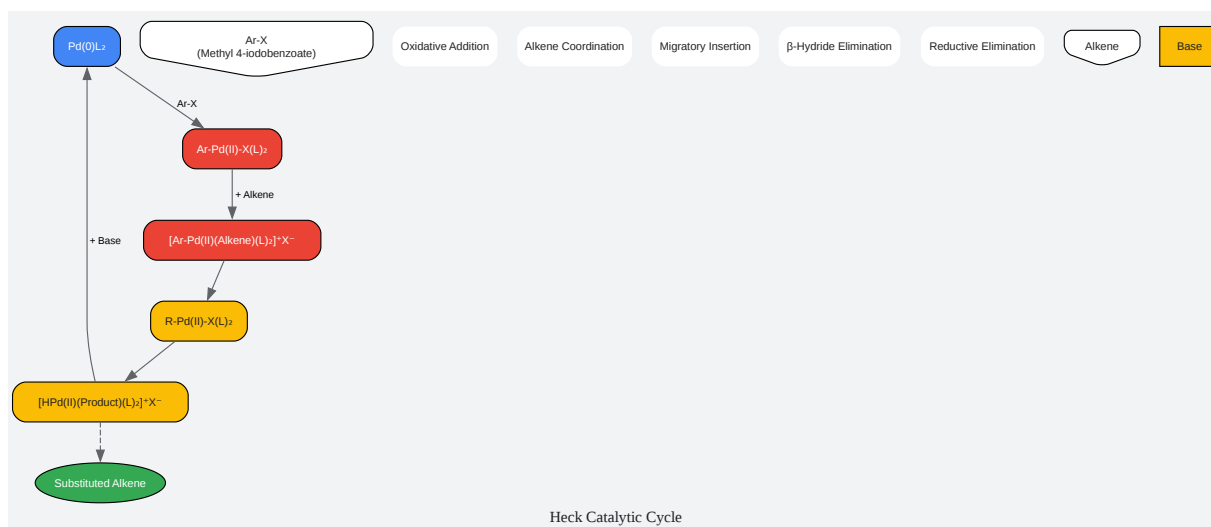
Detailed Experimental Protocol: Suzuki Coupling

- Reagents and Equipment:
 - **Methyl 4-iodobenzoate** (1.0 eq)
 - Arylboronic acid (1.1-1.5 eq)
 - Palladium catalyst (e.g., $Pd(PPh_3)_4$, $Pd(OAc)_2$) with a phosphine ligand
 - Aqueous base (e.g., K_2CO_3 , Na_2CO_3 , CS_2CO_3)

- Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, DMF)
- Reaction vessel suitable for heating under an inert atmosphere
- Standard workup and purification equipment
- Procedure:
 - Combine **Methyl 4-iodobenzoate**, the arylboronic acid, and the palladium catalyst in a reaction flask.
 - Add the solvent system and the aqueous base.
 - Purge the flask with an inert gas (nitrogen or argon) and heat the mixture (typically 80-100°C) with stirring.
 - Monitor the reaction by TLC or GC-MS.
 - After the reaction is complete, cool the mixture to room temperature and add water and an organic extraction solvent (e.g., ethyl acetate).
 - Separate the layers. Wash the organic layer with water and brine.
 - Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.
 - Purify the crude product via flash column chromatography or recrystallization.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium species in the presence of a base.^{[19][20]} **Methyl 4-iodobenzoate** can be coupled with various alkenes, such as methyl acrylate, to synthesize derivatives like substituted cinnamates.^{[21][22]}



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Caption: Catalytic cycle of the Heck cross-coupling reaction.

Detailed Experimental Protocol: Heck Reaction

- Reagents and Equipment:
 - **Methyl 4-iodobenzoate** (1.0 eq)
 - Alkene (e.g., methyl acrylate, styrene, 1.2-2.0 eq)

- Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) often with a phosphine ligand
- Base (e.g., triethylamine (Et₃N), K₂CO₃)[[21](#)]
- High-boiling polar solvent (e.g., DMF, NMP, acetonitrile)[[21](#)][[22](#)]
- Reaction vessel suitable for heating
- Standard workup and purification equipment
- Procedure:
 - In a reaction vessel, dissolve **Methyl 4-iodobenzoate**, the palladium catalyst, and any ligands in the chosen solvent.
 - Add the base and the alkene to the mixture.
 - Heat the reaction mixture (typically 80-140°C) with stirring under an inert atmosphere.
 - Monitor the reaction's progress by TLC or GC-MS.
 - Once complete, cool the reaction to room temperature and filter to remove the precipitated palladium black and inorganic salts.
 - Dilute the filtrate with water and extract with an appropriate organic solvent.
 - Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
 - Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

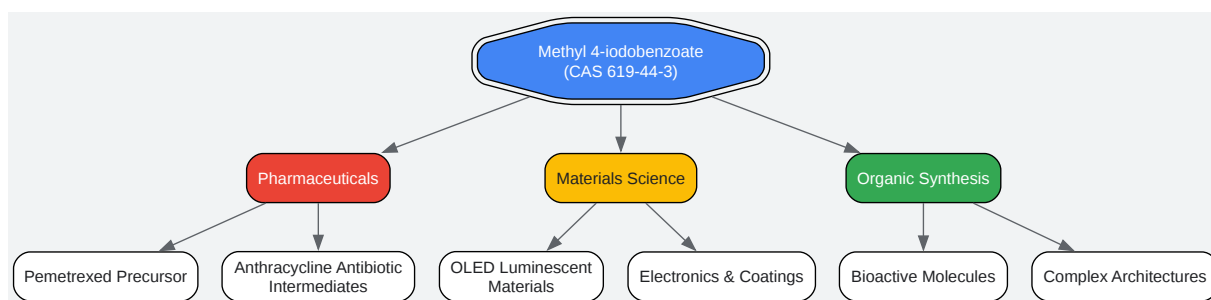
Applications in Research and Development

Methyl 4-iodobenzoate is a valuable building block in various areas of chemical synthesis due to its capacity to undergo versatile coupling reactions.

- **Pharmaceutical Synthesis:** It is a key intermediate in the synthesis of numerous pharmaceuticals. It has been identified as a precursor in the synthesis of Pemetrexed, an

anticancer drug.[2][6] It is also used to prepare side-chain intermediates for anthracycline antibiotics.[18] Its derivatives are crucial for developing drugs targeting cancer and infectious diseases.[23]

- **Materials Science:** The compound is used in the preparation of novel luminescent materials for Organic Light-Emitting Diodes (OLEDs) used in display devices.[18] It is also applied in the development of new materials with specific chemical properties for electronics and coatings.[23]
- **Organic Synthesis:** Beyond specific applications, it serves as a fundamental building block for creating complex molecular architectures and bioactive molecules.[23][24] The ability to use it in Suzuki, Sonogashira, and Heck reactions allows for the systematic construction of elaborate organic structures from a simple, commercially available starting material.[24]



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Caption: Key application areas of **Methyl 4-iodobenzoate**.

Safety and Handling

Methyl 4-iodobenzoate requires careful handling in a laboratory setting. It is classified as an irritant and an environmental hazard.[1][8]

GHS Hazard Information

Hazard Statement	Code	Classifications
Causes skin irritation	H315	Skin Irritation (Category 2)[1][8]
Causes serious eye irritation	H319	Eye Irritation (Category 2A)[1][8]
May cause respiratory irritation	H335	Specific target organ toxicity — single exposure (Category 3)[1][8]
Toxic to aquatic life with long lasting effects	H411	Hazardous to the aquatic environment, long-term hazard (Category 2)[1][8][25]

Data aggregated from multiple sources; percentages indicate the notified classification ratio from companies to the ECHA C&L Inventory.[8]

Handling and Storage

- Handling: Wash hands thoroughly after handling.[26] Avoid contact with eyes, skin, and clothing.[25][26] Do not breathe dust and avoid ingestion and inhalation.[25][26][27] Use in a well-ventilated area or under a chemical fume hood.[26]
- Storage: Store in a cool, dry, well-ventilated place.[2][25][26] Keep the container tightly closed when not in use.[25][26] It is light-sensitive and should be protected from light.[2][4][25]

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[26]
- Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[26] Wear protective clothing to minimize contact.[26]
- Respiratory Protection: Use a NIOSH/MSHA-approved respirator (such as a dust mask type N95) if exposure limits are exceeded or if irritation is experienced.[26]

First Aid and Spill Procedures

- First Aid:
 - Eyes: Immediately flush eyes with plenty of water for at least 15 minutes. Get immediate medical attention.[\[26\]](#)
 - Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[\[26\]](#)
 - Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical aid.[\[26\]](#)
 - Ingestion: If the victim is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[\[26\]](#)
- Spills: Clean up spills immediately. Use proper personal protective equipment. Sweep up the material and place it into a suitable container for disposal, avoiding the generation of dust. [\[26\]](#) Provide ventilation.[\[26\]](#)

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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-iodobenzoate (CAS 619-44-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147186#methyl-4-iodobenzoate-cas-number-619-44-3]

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